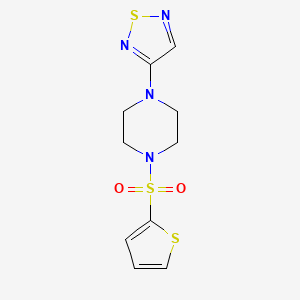
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine, also known as TDP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TDP is a heterocyclic organic compound that contains a piperazine ring, a thiophene-2-sulfonyl group, and a 1,2,5-thiadiazole ring. The purpose of
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that certain thiadiazole derivatives, especially those with a piperazine substituent, exhibit significant anticancer activity against a range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The efficacy of these compounds was demonstrated through in vitro screening within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" (Turov, 2020).
Antibacterial Activities
Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and found to exhibit antibacterial activities against pathogens like G. zeae, C. mandshurica, and F. oxysporum. The antibacterial effects were assessed using growth rate methods, identifying compounds with significant potential for addressing bacterial infections (Wu Qi, 2014).
Biological Activities of Thiadiazole Amide Derivatives
A series of 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized and evaluated for their bioactivity. Among these, some compounds showed inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen causing bacterial blight in rice, indicating their potential as agricultural protectants (Z. Xia, 2015).
Anticonvulsant Activity
Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have been synthesized and evaluated for their anticonvulsant activity using the MES test. These compounds have shown promising results without neurotoxicity at significant dosages, highlighting their potential as anticonvulsant agents (K. Harish et al., 2014).
Propiedades
IUPAC Name |
3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCFGWYXBNOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

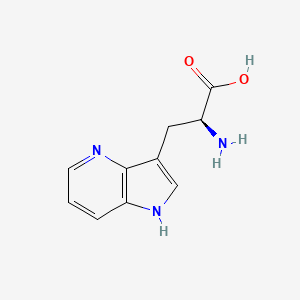
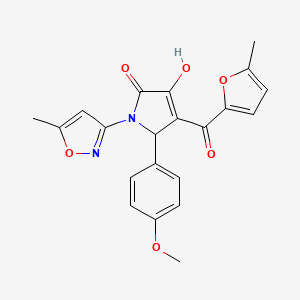
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)
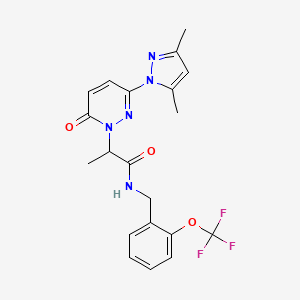
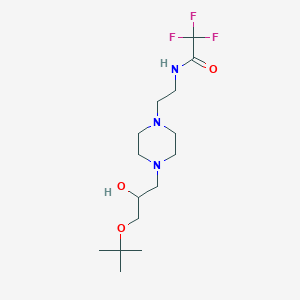
![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)
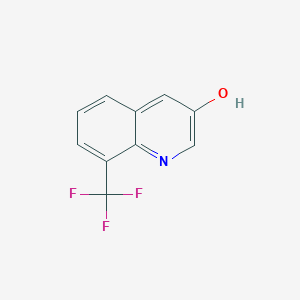
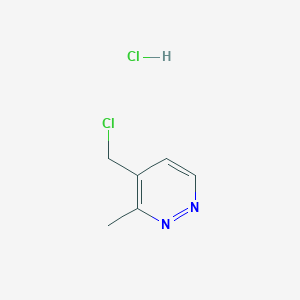
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)
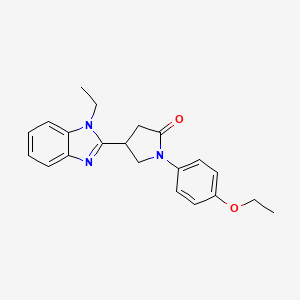

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)